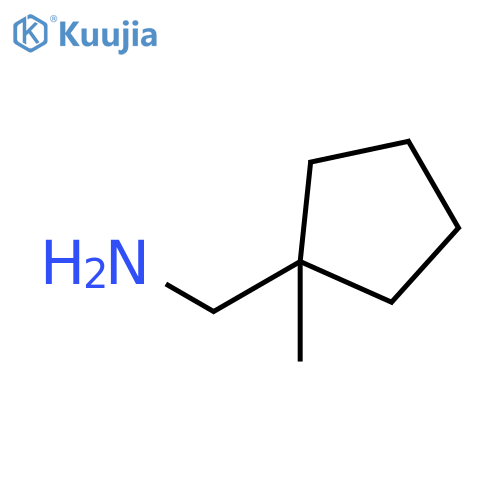

Cas no 100555-73-5 ((1-Methylcyclopentyl)methanamine)

(1-Methylcyclopentyl)methanamine 化学的及び物理的性質

名前と識別子

-

- (1-Methylcyclopentyl)methanamine

- 1-(1-METHYLCYCLOPENTYL)METHANAMINE

- HMS1410D19

- 100555-73-5

- Enamine_005717

- MFCD02690451

- SB74316

- IDI1_007952

- DB-353217

- EN300-73401

- SCHEMBL3249011

- GCMLGSALHMDQFS-UHFFFAOYSA-N

- (1-methyl-cyclopentylmethyl)-amine

- Z56757289

- F8881-5936

- AKOS008965722

- BS-40357

-

- MDL: MFCD02690451

- インチ: InChI=1S/C7H15N/c1-7(6-8)4-2-3-5-7/h2-6,8H2,1H3

- InChIKey: GCMLGSALHMDQFS-UHFFFAOYSA-N

- ほほえんだ: CC1(CCCC1)CN

計算された属性

- せいみつぶんしりょう: 113.12055

- どういたいしつりょう: 113.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 72.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- PSA: 26.02

(1-Methylcyclopentyl)methanamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(1-Methylcyclopentyl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-73401-0.5g |

(1-methylcyclopentyl)methanamine |

100555-73-5 | 0.5g |

$442.0 | 2023-05-02 | ||

| Life Chemicals | F8881-5936-0.5g |

(1-methylcyclopentyl)methanamine |

100555-73-5 | 95%+ | 0.5g |

$288.0 | 2023-11-21 | |

| Enamine | EN300-73401-0.1g |

(1-methylcyclopentyl)methanamine |

100555-73-5 | 0.1g |

$405.0 | 2023-05-02 | ||

| Enamine | EN300-73401-10.0g |

(1-methylcyclopentyl)methanamine |

100555-73-5 | 10g |

$2485.0 | 2023-05-02 | ||

| Enamine | EN300-73401-1.0g |

(1-methylcyclopentyl)methanamine |

100555-73-5 | 1g |

$461.0 | 2023-05-02 | ||

| eNovation Chemicals LLC | Y1250148-5g |

1-(1-methylcyclopentyl)methanamine |

100555-73-5 | 95% | 5g |

$1995 | 2024-06-06 | |

| Enamine | EN300-73401-0.05g |

(1-methylcyclopentyl)methanamine |

100555-73-5 | 0.05g |

$387.0 | 2023-05-02 | ||

| Enamine | EN300-73401-0.25g |

(1-methylcyclopentyl)methanamine |

100555-73-5 | 0.25g |

$424.0 | 2023-05-02 | ||

| A2B Chem LLC | AI89478-1g |

1-(1-methylcyclopentyl)methanamine |

100555-73-5 | 95% | 1g |

$340.00 | 2024-04-20 | |

| 1PlusChem | 1P00J2XY-5g |

1-(1-methylcyclopentyl)methanamine |

100555-73-5 | 95% | 5g |

$1527.00 | 2025-03-01 |

(1-Methylcyclopentyl)methanamine 関連文献

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

(1-Methylcyclopentyl)methanamineに関する追加情報

Chemical Profile of (1-Methylcyclopentyl)methanamine (CAS No. 100555-73-5)

(1-Methylcyclopentyl)methanamine, identified by its CAS number 100555-73-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by a cyclopentyl ring substituted with a methyl group and an amine functional group, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development.

The structure of (1-Methylcyclopentyl)methanamine consists of a saturated cyclic hydrocarbon backbone with an amine substituent at the carbon adjacent to the methyl group. This configuration imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules. The presence of both a methyl group and an amine moiety allows for diverse functionalization, enabling chemists to tailor its reactivity for specific applications.

In recent years, the study of heterocyclic compounds has seen considerable growth, and (1-Methylcyclopentyl)methanamine is no exception. Researchers have been exploring its potential as a building block in the synthesis of bioactive molecules. Its cyclopentyl ring can serve as a scaffold for constructing more intricate structures, while the amine group provides a site for further chemical modifications. These characteristics make it particularly useful in the development of novel pharmaceuticals and agrochemicals.

One of the most promising areas of research involving (1-Methylcyclopentyl)methanamine is its application in medicinal chemistry. The compound has been investigated for its role in the synthesis of potential therapeutic agents. For instance, derivatives of this molecule have shown promise as intermediates in the production of drugs targeting neurological disorders. The cyclopentyl moiety, known for its stability and ability to mimic natural biomolecules, enhances the pharmacological profile of resulting compounds.

The amine group in (1-Methylcyclopentyl)methanamine also plays a crucial role in drug design. Amines are common pharmacophores found in many active pharmaceutical ingredients (APIs), and their incorporation into molecular structures can enhance binding affinity and bioavailability. Researchers have leveraged this property to develop new analogs with improved therapeutic efficacy. Additionally, the compound's ability to undergo various chemical transformations, such as acylation, alkylation, and condensation reactions, makes it a versatile tool for synthetic chemists.

Advances in computational chemistry have further facilitated the exploration of (1-Methylcyclopentyl)methanamine's potential applications. Molecular modeling studies have helped predict its interactions with biological targets, providing insights into its pharmacological properties. These simulations have been instrumental in guiding experimental design and optimizing synthetic routes. By integrating experimental data with computational predictions, scientists can accelerate the discovery process and identify promising candidates for further development.

The synthesis of complex molecules often requires multiple steps, and (1-Methylcyclopentyl)methanamine serves as a critical intermediate in several pathways. Its structural features allow for efficient functionalization at multiple sites, enabling the construction of diverse molecular architectures. This flexibility has made it a preferred choice for researchers aiming to develop novel compounds with tailored properties.

In conclusion, (1-Methylcyclopentyl)methanamine (CAS No. 100555-73-5) is a multifaceted compound with significant implications in synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing new bioactive molecules. As research continues to uncover its potential applications, this compound is poised to play an increasingly important role in the advancement of medicinal chemistry.

100555-73-5 ((1-Methylcyclopentyl)methanamine) 関連製品

- 6053-81-2(Cyclopentylmethanamine)

- 212382-59-7((2,2-dimethylcyclopentyl)methanamine)

- 751464-59-2((2-methylcyclopentyl)methanamine)

- 2171676-44-9(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetyl}-1,3-thiazolidine-4-carboxylic acid)

- 1648930-07-7(1,3,2-Dioxaborolane, 2-[3-[(3-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-)

- 1116082-64-4(N-[(furan-2-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide)

- 3273-54-9(Pyrimidin-4(5h)-one)

- 195711-28-5(1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile)

- 185950-63-4(Isoquinolin-3-yl trifluoromethanesulfonate)

- 1260794-19-1(3-(2-bromo-5-chlorophenyl)pyrrolidine)